(2S,4R)-Methyl 4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves multi-step processes that include reactions such as the mixed anhydride method, debenzylation, ring hydrogenation, and catalytic cascade reactions. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized using iso-butoxycarbonyl chloride (i-BuOCOCl) and characterized by X-ray diffraction studies (Naveen et al., 2007). Additionally, an optimized large-scale synthesis described for a similar compound highlights the importance of efficient transformations in producing significant quantities of these compounds (Jarugu et al., 2018).
Molecular Structure Analysis
The molecular structure of chiral pyrrolidine derivatives, including (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, is determined using techniques such as diffraction, CD spectroscopy, and theoretical calculations. These studies reveal detailed insights into the spatial arrangement of atoms and the absolute structure of these molecules (Ai Wang & U. Englert, 2019).
Scientific Research Applications
Influenza Neuraminidase Inhibitors
The compound has been explored for its role in the development of potent influenza neuraminidase (NA) inhibitors. A study described the synthesis of various analogues, focusing on the interaction of the carboxylic group with the positively charged pocket of the enzyme's active site. This research accelerated the identification of a potent NA inhibitor, highlighting the compound's relevance in antiviral drug design (Wang et al., 2001).
Coordination Chemistry
Another research application involves its use as an enantiopure coordination partner for cations. Despite minimal resonant scattering, the absolute structure of the compound was determined using a combination of diffraction, CD spectroscopy, and theoretical calculations. This study underscores its potential in coordination chemistry and structural analysis (Wang & Englert, 2019).
Asymmetric Catalysis
The compound has been utilized in the synthesis of platinum complexes, which are employed in asymmetric hydroformylation of olefins. This application demonstrates its value in catalysis, particularly in enhancing the selectivity and efficiency of chemical reactions (Stille et al., 1991).
Structural Chemistry
Its derivative, tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, was synthesized and characterized, providing insights into the conformational aspects of similar compounds. This research contributes to our understanding of molecular structures and interactions, which is essential in drug design and materials science (Naveen et al., 2007).
Safety And Hazards
properties
IUPAC Name |
methyl (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4/h7-8,12H,5-6H2,1-4H3,(H,13,15)/t7-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJVDTYOYUAFQA-SFYZADRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628711 |
Source
|
Record name | Methyl (4R)-4-[(tert-butoxycarbonyl)amino]-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-Methyl 4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate | |
CAS RN |
473806-21-2 |
Source
|
Record name | Methyl (4R)-4-[(tert-butoxycarbonyl)amino]-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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